molecular formula C26H24N4O2S B2528227 N-(naphthalen-1-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899746-91-9

N-(naphthalen-1-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No. B2528227
CAS RN: 899746-91-9
M. Wt: 456.56
InChI Key: IWRJIWDLFJJOKY-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H24N4O2S and its molecular weight is 456.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

N-(naphthalen-1-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide and its derivatives are extensively studied in the field of medicinal chemistry. Research has focused on synthesizing various derivatives and characterizing their structural properties. For instance, a range of 3-substituted-2-thioxoquinazolin-4(3H)-one derivatives, including compounds with naphthalen-yl groups, have been synthesized and structurally elucidated through methods like IR, 1H-NMR, and mass spectroscopic studies (Rajasekaran, Rajamanickam & Darlinquine, 2011).

Antiproliferative Activities

Researchers have synthesized certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. These compounds were evaluated in vitro for their antiproliferative activities against various human cancer cell lines. Specifically, one compound showed significant activity against nasopharyngeal carcinoma cells, highlighting its potential as a therapeutic agent (I‐Li Chen et al., 2013).

Antibacterial Activity

In the realm of antimicrobial research, derivatives of N-(naphthalen-1-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide have been synthesized and screened for their antibacterial properties. Notably, a series of compounds involving pyridinyl, quinazolinyl, azetidinonyl, and thiazolidinonyl triazoles were prepared and tested against various bacterial strains, demonstrating the potential of these compounds in addressing bacterial infections (Singh et al., 2010).

Chemical Synthesis Techniques

The chemical synthesis of derivatives of N-(naphthalen-1-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide involves innovative techniques and catalysts. For instance, the use of nano magnetite as a catalyst for one-pot synthesis of related compounds under ultrasound irradiation has been reported, highlighting the advancements in synthetic methodologies for these compounds (Mokhtary & Torabi, 2017).

properties

IUPAC Name

N-naphthalen-1-yl-2-[[2-oxo-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2S/c31-24(28-22-10-5-7-19-6-1-2-8-20(19)22)17-33-25-21-9-3-4-11-23(21)30(26(32)29-25)16-18-12-14-27-15-13-18/h1-2,5-8,10,12-15H,3-4,9,11,16-17H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRJIWDLFJJOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=NC=C3)SCC(=O)NC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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